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2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide

HSF-1 Cancer Stress Response

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide (CAS 872704-61-5) is a synthetic, low-molecular-weight organic compound (C19H19N3O3S, MW: 369.4 Da) featuring a pyridazine core linked via a thioether to an acetamide side chain bearing a 2-methoxyphenethyl moiety. This compound has been profiled in multiple high-throughput screening (HTS) campaigns against diverse biological targets, including regulators of G-protein signaling (RGS4), the mu-opioid receptor (OPRM1), ADAM17, the muscarinic acetylcholine M1 receptor, and the unfolded protein response (UPR) pathway.

Molecular Formula C19H19N3O3S
Molecular Weight 369.44
CAS No. 872704-61-5
Cat. No. B2422127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide
CAS872704-61-5
Molecular FormulaC19H19N3O3S
Molecular Weight369.44
Structural Identifiers
SMILESCOC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
InChIInChI=1S/C19H19N3O3S/c1-24-16-6-3-2-5-14(16)10-11-20-18(23)13-26-19-9-8-15(21-22-19)17-7-4-12-25-17/h2-9,12H,10-11,13H2,1H3,(H,20,23)
InChIKeyAVNTYGKVNYTKKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide (CAS 872704-61-5): A Structurally Unique Building Block in Pyridazine-Furan Chemistry


2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide (CAS 872704-61-5) is a synthetic, low-molecular-weight organic compound (C19H19N3O3S, MW: 369.4 Da) featuring a pyridazine core linked via a thioether to an acetamide side chain bearing a 2-methoxyphenethyl moiety . This compound has been profiled in multiple high-throughput screening (HTS) campaigns against diverse biological targets, including regulators of G-protein signaling (RGS4), the mu-opioid receptor (OPRM1), ADAM17, the muscarinic acetylcholine M1 receptor, and the unfolded protein response (UPR) pathway . Its structural scaffold—comprising a furan-substituted pyridazine connected to a substituted phenethylacetamide—represents a distinct chemotype within the broader family of pyridazine-based screening compounds [1].

Why Generic Substitution of Pyridazine-Thioether Acetamides Fails: The 2-Methoxyphenethyl Differentiator


The 2-methoxyphenethyl side chain at the terminal amide position of this scaffold is a critical determinant of target interaction profiles. Closely related analogs—differing only in the substitution pattern of the terminal aromatic ring—demonstrate large-magnitude shifts in bioactivity. For example, the para-methoxy regioisomer (CID 7207272) displays an EC₅₀ > 195,000 µM against Heat Shock Factor 1 (HSF-1) [1], while the N-(3-methoxyphenyl) variant exhibits qualitatively distinct binding kinetics against eukaryotic translation initiation factor 4H (eIF4H) [2]. Even among ortho-substituted congeners, the N-(2,3-dimethylphenyl) analog (BDBM73188) yields an IC₅₀ of 71,500,000 nM against eIF4H [3]. These substantial sensitivity ranges demonstrate that minor structural modifications at this position translate into profound functional consequences, making generic interchange among in-class compounds scientifically untenable without experimental validation [4].

Quantitative Differentiation Evidence: 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide vs. Closest Analogs


Ortho- vs. Para-Methoxy Regioisomer Activity on HSF-1

The target compound was screened against multiple targets; however, the para-methoxy regioisomer (CID 7207272) serves as the closest structural comparator for HSF-1 activity [1]. The para-methoxy regioisomer shows an EC₅₀ > 195,000 µM against HSF1, indicating essentially no activity in this assay. Direct quantitative data for the ortho-methoxy target compound in the identical HSF-1 assay is not publicly available [1].

HSF-1 Cancer Stress Response

Target Compound Multi-Target HTS Profile vs. Narrower Profiles of Substituted Analogs

The target compound has been profiled across at least 5 distinct HTS assays, targeting RGS4, OPRM1, ADAM17, CHRM1, and the UPR pathway (XBP1 splicing) . In contrast, closely related analogs such as the benzyl-substituted congener (CID 7207175) have publicly reported data for only 2 targets (eIF4H and polyadenylate-binding protein 1) [1]. Similarly, the N-(4-chlorobenzyl) analog (CID 7207296) lacks publicly available bioactivity data in these databases, indicating a narrower or as-yet-unreported screening footprint [2].

RGS4 GPCR Opioid Receptor ADAM17

N-Aryl Substituent Sensitivity Demonstrated by Dihydroquinolinone Analog Comparison

Within the broader 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide chemotype, the N-(2,3-dimethylphenyl) analog (BDBM73188) exhibits an IC₅₀ of 71,500,000 nM against eIF4H, while the N-benzyl analog (BDBM73183) exhibits an IC₅₀ of 57,000,000 nM against the same target [1][2]. Despite sharing the identical furan-pyridazine-thioether core, the 14,500,000 nM difference in IC₅₀ between these two analogs illustrates that N-aryl substituent identity alone can modulate target engagement by at least 25% within this chemical series. Although direct eIF4H data for the 2-methoxyphenethyl target compound are not available, this class-level SAR demonstrates that substituent-driven selectivity exists and is measurable [1][2].

eIF4H BindingDB SAR

RGS4 Profiling: Unique Target Engagement Among Pyridazine-Thioether Congeners

The target compound is one of the few pyridazine-thioether acetamides screened against regulator of G-protein signaling 4 (RGS4), a target implicated in Parkinson's disease, addiction, and cardiac hypertrophy . The Johns Hopkins Ion Channel Center (JHICC) included this compound in a primary cell-based HTS for RGS4 activators, a screening campaign that is not documented for the para-methoxy regioisomer, the N-benzyl analog, or the N-(4-chlorobenzyl) analog in public databases . This unique target annotation adds a dimension of biological selectivity data not available for comparator compounds [1].

RGS4 GPCR High-Throughput Screening

Procurement-Optimized Application Scenarios for 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide


GPCR-Focused Hit Identification and Pathway Deconvolution

Given the availability of HTS data against RGS4, OPRM1, and CHRM1, this compound is well-suited as a starting point for GPCR-focused hit identification and pathway deconvolution studies. The diversity of GPCR targets (G-protein signaling regulation, opioid receptor modulation, muscarinic receptor activation) makes it a versatile tool compound for academic screening centers and pharmaceutical hit-finding groups evaluating phenotypic responses in GPCR-dependent disease models .

Structure-Activity Relationship (SAR) Libraries Centered on N-Aryl Substitution

The demonstrated sensitivity of bioactivity to N-aryl substitution pattern (ortho-methoxy vs. para-methoxy vs. benzyl vs. 2,3-dimethylphenyl) supports the use of this compound as a core scaffold for systematic SAR expansion. Medicinal chemistry teams can benchmark new synthetic analogs against the existing HTS annotations of this compound to rapidly establish structure-activity trends and prioritize synthesis [1].

Protease-Targeted Drug Discovery: ADAM17/TACE Modulation

The compound has been screened in a QFRET-based biochemical HTS assay against ADAM17 (TACE), a metalloprotease involved in TNF-α shedding and inflammatory disease pathogenesis. This annotation provides a direct entry point for programs targeting inflammatory, autoimmune, or oncological indications where ADAM17 is a validated therapeutic target .

Unfolded Protein Response (UPR) and Cellular Stress Pathway Screening

Screening data from the Burnham Center for Chemical Genomics includes this compound in a uHTS campaign for small-molecule activators of the adaptive UPR arm (XBP1 splicing). This makes it a relevant chemical probe for endoplasmic reticulum stress biology, a field of growing importance in neurodegeneration, metabolic disease, and cancer research .

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